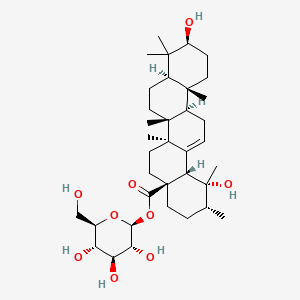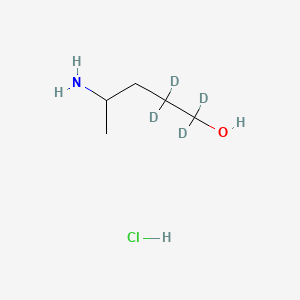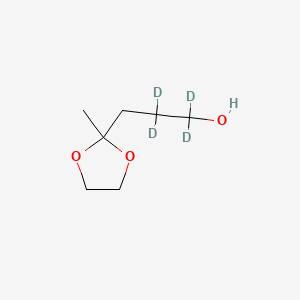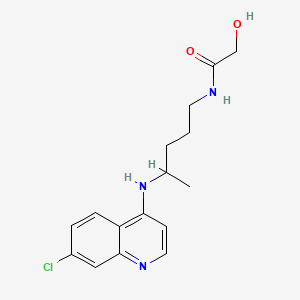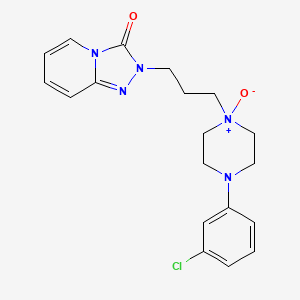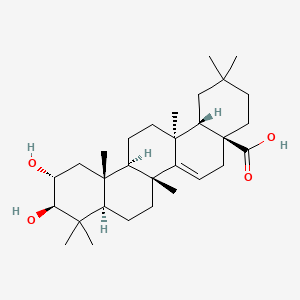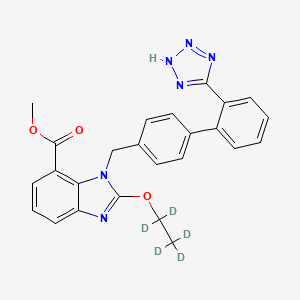
Candesartan-d5 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candesartan-d5 Methyl Ester (CDE) is a prodrug of Candesartan, a potent and selective angiotensin II receptor antagonist. CDE has been used as a model compound in a variety of scientific research applications due to its ability to selectively bind to the angiotensin II receptor and its ability to be synthesized in a simple and cost-effective manner.
Aplicaciones Científicas De Investigación
Candesartan-d5 Methyl Ester has been used in a variety of scientific research applications. It has been used to study the pharmacokinetics and pharmacodynamics of Candesartan in animal models. It has also been used to study the bioavailability of Candesartan in humans. Additionally, Candesartan-d5 Methyl Ester has been used to assess the metabolic stability of Candesartan in vitro and in vivo.
Mecanismo De Acción
Candesartan-d5 Methyl Ester binds to the angiotensin II receptor, which is a G-protein coupled receptor that plays a role in regulating blood pressure and fluid balance. When Candesartan-d5 Methyl Ester binds to the receptor, it blocks the binding of angiotensin II, which results in a decrease in blood pressure and an increase in fluid balance.
Biochemical and Physiological Effects
Candesartan-d5 Methyl Ester has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of angiotensin II, which results in a decrease in blood pressure. Additionally, Candesartan-d5 Methyl Ester has been found to increase the levels of nitric oxide, which can improve blood flow and reduce inflammation. Finally, Candesartan-d5 Methyl Ester has been found to inhibit the activity of the enzyme adenosine monophosphate (AMP) kinase, which can increase the production of energy and reduce fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Candesartan-d5 Methyl Ester in lab experiments is its ability to be synthesized in a simple and cost-effective manner. Additionally, its ability to selectively bind to the angiotensin II receptor makes it a useful tool for studying the pharmacokinetics and pharmacodynamics of Candesartan. However, due to its short half-life, Candesartan-d5 Methyl Ester may not be suitable for long-term experiments.
Direcciones Futuras
Future research directions for Candesartan-d5 Methyl Ester include further exploration of its pharmacokinetics and pharmacodynamics, its potential for use in drug delivery systems, and its potential for use in combination therapies. Additionally, further research is needed to explore the potential of Candesartan-d5 Methyl Ester for use in the treatment of hypertension and other cardiovascular diseases. Finally, further research is needed to explore the potential of Candesartan-d5 Methyl Ester for use in the treatment of metabolic disorders such as diabetes.
Métodos De Síntesis
Candesartan-d5 Methyl Ester can be synthesized from Candesartan using a simple two-step reaction. In the first step, the carboxylic acid group of Candesartan is converted to an ester using an esterification reaction with methanol and a base catalyst such as sodium hydroxide. In the second step, the methyl ester is labeled with deuterium, a stable isotope of hydrogen. This reaction is accomplished by treating the methyl ester with deuterium oxide in the presence of a base catalyst such as sodium hydroxide.
Propiedades
IUPAC Name |
methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Candesartan-d5 Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

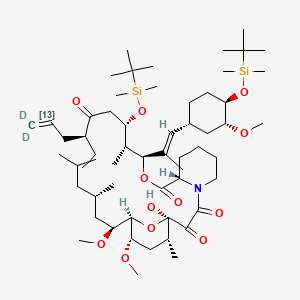
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

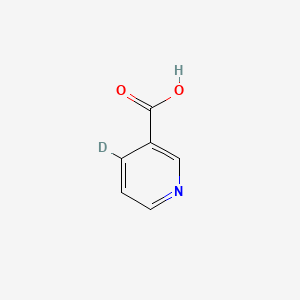
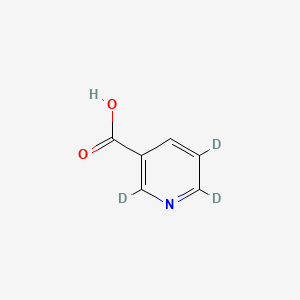
![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
